molecular formula C20H19N3O3 B5420653 3-hydroxy-2-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)benzamide

3-hydroxy-2-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)benzamide

Cat. No.: B5420653
M. Wt: 349.4 g/mol
InChI Key: INCQYBKTVLXOSN-UHFFFAOYSA-N
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Description

The compound “3-hydroxy-2-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals . It also contains pyridine rings, which are aromatic and often used in drugs and dyes .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the amide group and the pyridine rings would likely have a significant impact on the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic pyridine rings could impact its solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzamides and pyridines are both found in a variety of pharmaceuticals, so this compound could potentially have a wide range of biological activities .

Future Directions

Future research on this compound could involve exploring its potential uses in pharmaceuticals or other applications. This could involve testing its biological activity, studying its physical and chemical properties, and developing methods for its synthesis .

Properties

IUPAC Name

3-hydroxy-2-methyl-N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-8-9-16(12-22-13)26-20-15(5-4-10-21-20)11-23-19(25)17-6-3-7-18(24)14(17)2/h3-10,12,24H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCQYBKTVLXOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=C(C(=CC=C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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